3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine
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Overview
Description
3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes an oxazolidine ring substituted with 2-methylpropyl and propan-2-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 2-amino-2-methyl-1-propanol with isobutyraldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
Scientific Research Applications
3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidine ring structure allows for unique interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yl)-1,3-oxazolidine
- 3-(2-Methylpropyl)-1,3-oxazolidine
- 2-(2-Methylpropyl)-1,3-oxazolidine
Uniqueness
3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities.
Properties
CAS No. |
73861-84-4 |
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Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-(2-methylpropyl)-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C10H21NO/c1-8(2)7-11-5-6-12-10(11)9(3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
GXPHXEUAZRGDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCOC1C(C)C |
Origin of Product |
United States |
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